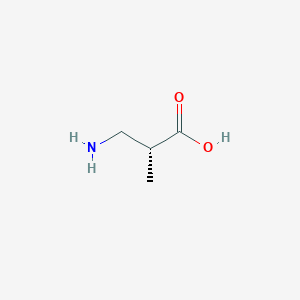

![molecular formula C9H8N2O4 B106140 4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid CAS No. 17122-78-0](/img/structure/B106140.png)

4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

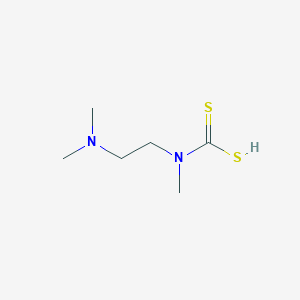

The molecular formula of this compound is C9H8N2O4 . It has a molecular weight of 208.170 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 208.170 . More detailed physical and chemical properties were not available in the searched resources.Wissenschaftliche Forschungsanwendungen

Antimicrobial Agent Development

4-Aminobenzoic acid: derivatives have shown promise as antimicrobial agents. By modifying the compound through the addition of various functional groups, researchers have been able to enhance its antibacterial activity. This includes the inhibition of methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) indicating significant effectiveness .

Cytotoxicity for Cancer Research

Some derivatives of 4-aminobenzoic acid have exhibited notable cytotoxicity against cancer cell lines, such as HepG2. This suggests potential applications in cancer research, where these compounds could be used to study cancer cell dynamics or as a basis for developing new anticancer drugs .

Folate Biosynthesis Studies

As an intermediate in the synthesis of folate, 4-aminobenzoic acid plays a crucial role in the biochemistry of bacteria, plants, and fungi. Studying this compound can provide insights into the folate biosynthesis pathway, which is essential for cell growth and replication .

Nutritional Supplement Research

In the context of nutrition, 4-aminobenzoic acid has been historically referred to as a vitamin (Vitamin Bx). Although it is no longer recognized as such, its role in human gut microbiome and its presence in various food sources make it a compound of interest in nutritional supplement research .

Sunscreen and Cosmetic Applications

Derivatives of 4-aminobenzoic acid have been used in sunscreen formulations due to their ability to absorb ultraviolet (UV) light. This application extends to cosmetics, where the compound’s properties can contribute to protective skincare products .

Chemical Synthesis and Material Science

The compound’s reactivity, particularly in forming Schiff bases through reactions with aldehydes, makes it valuable in chemical synthesis. These reactions can lead to new materials with potential applications in material science, such as smart coatings or sensors .

Wirkmechanismus

Target of Action

It is mentioned as a specialty product for proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

As it is used in proteomics research , it might be involved in protein-related pathways.

Result of Action

As a specialty product for proteomics research , it might have effects on protein synthesis or function.

Eigenschaften

IUPAC Name |

4-[[(2E)-2-hydroxyiminoacetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c12-8(5-10-15)11-7-3-1-6(2-4-7)9(13)14/h1-5,15H,(H,11,12)(H,13,14)/b10-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTJRMCHWCUSBN-BJMVGYQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B106078.png)

![(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-3-Chloro-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-5-ol](/img/structure/B106096.png)